molecular formula C19H25N7O3 B2577756 ethyl 4-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 2034230-23-2

ethyl 4-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No. B2577756
CAS RN: 2034230-23-2
M. Wt: 399.455
InChI Key: LVFHYHHPHMGWKC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, an azetidine ring, and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic and planar, while the azetidine and piperidine rings are saturated and can adopt various conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The imidazole and pyrimidine rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents .

Scientific Research Applications

Antimycobacterial Activity

A study on imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound of interest, reported considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds with specific linkers showed significant safety indices and antimycobacterial efficacy, highlighting a potent scaffold for future antimycobacterial drug development (Lv et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

Research on pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. The structural activity relationship (SAR) analysis of these compounds provided insights into designing more effective treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Novel GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogs were identified as novel inhibitors of Mycobacterium tuberculosis GyrB, with specific compounds showing promising activity against MTB strains and low cytotoxicity. This suggests potential for the development of new antitubercular agents (Jeankumar et al., 2013).

Antioxidant and Antimicrobial Activity

Another study focused on the microwave-assisted synthesis of thiazolopyrimidine derivatives, which showed moderate to good antioxidant and antimicrobial activities. This approach highlights the role of novel synthetic methods in developing bioactive compounds (Youssef & Amin, 2012).

Anti-Inflammatory Agents

Ethyl imidazo[1,2-a]pyrimidin-2-acetates, related to the compound , were synthesized and evaluated for their anti-inflammatory activity. This research underscores the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives in treating inflammation (Abignente et al., 1976).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazole and pyrimidine derivatives have biological activity and are used in pharmaceuticals .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of pharmaceuticals given the known biological activity of imidazole and pyrimidine derivatives .

properties

IUPAC Name

ethyl 4-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-6-3-15(4-7-24)23-18(27)14-10-26(11-14)17-9-16(21-12-22-17)25-8-5-20-13-25/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHYHHPHMGWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

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